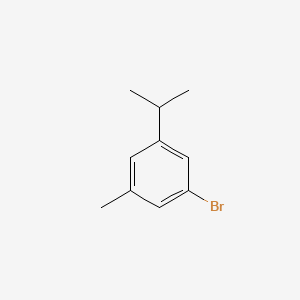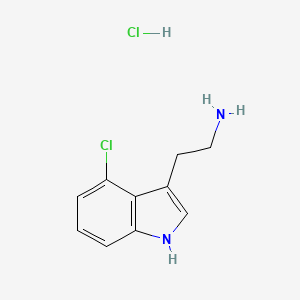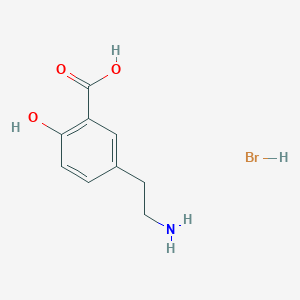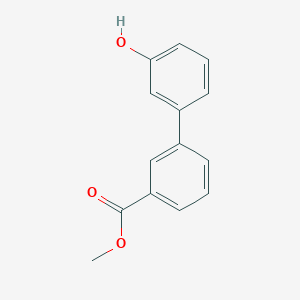
3-(3-Methoxycarbonylphenyl)phenol, 95%
Descripción general
Descripción
3-(3-Methoxycarbonylphenyl)phenol, 95% (3MCPP) is a phenolic compound that has been found to have a wide range of applications in both scientific research and laboratory experiments. It is a colorless solid with a melting point of 105-106°C and a molecular weight of 170.2 g/mol. 3MCPP has been extensively studied for its biochemical and physiological effects, as well as its use in various scientific research applications.
Aplicaciones Científicas De Investigación
3-(3-Methoxycarbonylphenyl)phenol, 95% has been found to have a wide range of applications in scientific research. It has been used in the synthesis of a variety of other compounds, such as 3-methoxycarbonylphenyl-2-propanone, 3-methoxycarbonylphenyl-2-propanol, and 3-methoxycarbonylphenyl-3-propanol. It has also been used in the synthesis of pharmaceuticals, such as the anti-inflammatory drug ibuprofen. In addition, 3-(3-Methoxycarbonylphenyl)phenol, 95% has been used in the synthesis of a variety of other compounds, such as dyes, pigments, and fragrances.
Mecanismo De Acción
The mechanism of action of 3-(3-Methoxycarbonylphenyl)phenol, 95% is not fully understood. However, it is believed to act as a nucleophile in the presence of a Lewis or Brønsted acid, allowing it to react with other molecules to form new compounds. It is also believed to act as a catalyst in the Friedel-Crafts reaction, allowing it to react with an alkyl halide to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Methoxycarbonylphenyl)phenol, 95% are not fully understood. However, it has been found to have antimicrobial and antifungal properties, as well as antioxidant and anti-inflammatory effects. It has also been found to have cytotoxic effects, as well as the ability to inhibit the growth of certain types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-(3-Methoxycarbonylphenyl)phenol, 95% in lab experiments has several advantages. It is a relatively inexpensive compound, and it can be easily synthesized through a number of different methods. It also has a wide range of applications in scientific research, making it a useful tool in the laboratory. However, there are some limitations to its use. It is a relatively unstable compound, and it can be easily degraded by light or heat. In addition, it can be toxic if not handled properly.
Direcciones Futuras
There are a number of potential future directions for 3-(3-Methoxycarbonylphenyl)phenol, 95%. One potential direction is the development of new synthesis methods for the compound. Another potential direction is the exploration of its potential applications in pharmaceuticals and other industries. Additionally, further research into its biochemical and physiological effects could lead to new therapeutic uses for the compound. Finally, further research into its mechanism of action could lead to a better understanding of its effects on the body.
Propiedades
IUPAC Name |
methyl 3-(3-hydroxyphenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-14(16)12-6-2-4-10(8-12)11-5-3-7-13(15)9-11/h2-9,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUJGZBZPAXAJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408276 | |
| Record name | Methyl 3-(3-hydroxyphenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-hydroxyphenyl)benzoate | |
CAS RN |
252921-25-8 | |
| Record name | Methyl 3-(3-hydroxyphenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


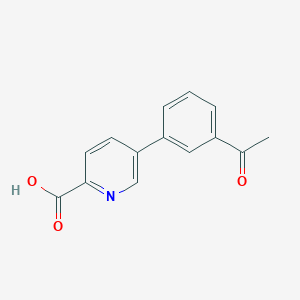



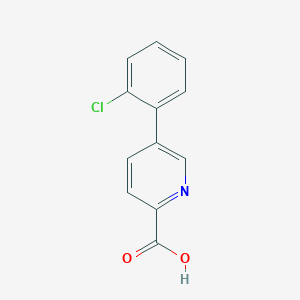

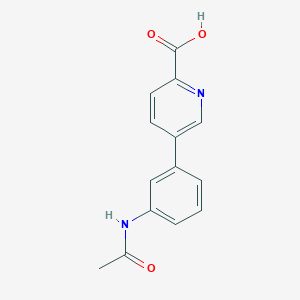
![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B6336906.png)
